1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Lipophilicity ADME Drug Discovery

Positional isomer ambiguity compromises SAR reproducibility and downstream yield. The 4-pyridinyl isomer of 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 911463-81-5) resolves this with documented utility in indole-based pain and inflammation libraries (WO 2008019357). • XLogP3 = 0.7 vs. 1.0 (2-pyridinyl isomer): superior aqueous solubility for CNS-penetrant ligand design. • 4 H-bond acceptors (TPSA 68 Ų) support rational enzyme inhibitor or receptor modulator optimization. • Certified ≥98% purity enables use as a reference material for isomeric impurity detection in HPLC method development. • Distinct retention time and spectral signatures ensure reliable identification and quantification of 2- and 3-pyridinyl positional impurities. Available as a white to off-white solid with full analytical documentation.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 911463-81-5
Cat. No. B1399677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
CAS911463-81-5
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N2C=CC(=N2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H,13,14)
InChIKeyXWQIEMRCIPUTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Overview


1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 911463-81-5) is a heterocyclic building block comprising a pyridine and pyrazole core with a carboxylic acid functional group. It is a white to off-white solid with a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol [1]. The compound is commercially available in purities typically ≥95% to 98% and is primarily utilized as an intermediate in the synthesis of bioactive molecules, including indole derivatives for pain and inflammation indications [2].

1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Isomer Substitution Risks


Subtle variations in the position of the pyridine nitrogen (2-, 3-, or 4-yl) or the absence of the pyridine ring (1H-pyrazole-3-carboxylic acid) introduce quantifiable differences in lipophilicity (XLogP3), hydrogen bonding capacity, and topological polar surface area (TPSA) that directly impact downstream synthetic yield, solubility, and biological target engagement [1]. The 4-pyridinyl isomer exhibits a unique XLogP3 of 0.7 and 4 hydrogen bond acceptors, placing it in a distinct physicochemical space compared to its 2-pyridinyl (XLogP3=1.0, 5 acceptors) and 3-pyridinyl (XLogP3=0.7, 4 acceptors) counterparts [2]. Even isosteric isomers with identical TPSA and molecular weight can demonstrate divergent solubility and membrane permeability profiles, rendering generic substitution unreliable for reproducible synthetic or screening outcomes [3].

1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Quantitative Comparison


Lipophilicity (XLogP3) Differential

The target compound's computed XLogP3 value of 0.7 is lower than that of the 2-pyridinyl isomer (1.0) but equal to the 3-pyridinyl isomer (0.7). This difference of 0.3 log units translates to a ~2-fold difference in partition coefficient, which can significantly influence solubility, permeability, and protein binding in biological assays [1].

Lipophilicity ADME Drug Discovery Medicinal Chemistry

Hydrogen Bond Acceptor Count Distinction

The target compound possesses 4 hydrogen bond acceptor atoms, whereas the 2-pyridinyl isomer has 5. This difference arises from the orientation of the pyridine nitrogen, which in the 4-yl isomer is less sterically accessible for intermolecular interactions [1]. The 1H-pyrazole-3-carboxylic acid baseline has only 3 acceptors [2].

Hydrogen Bonding Molecular Recognition Structure-Activity Relationship Medicinal Chemistry

Validated Use in Indole Analgesic Synthesis

The target compound is specifically documented as a reactant in the preparation of indole compounds intended for treating pain, inflammation, and related conditions [1]. This application is not reported for the 2- or 3-pyridinyl positional isomers in the same context.

Synthetic Intermediate Indole Derivatives Analgesic Anti-inflammatory

1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Applications


CNS and Solubility-Sensitive Targets

The lower lipophilicity (XLogP3=0.7) of the 4-pyridinyl isomer compared to the 2-pyridinyl isomer (XLogP3=1.0) makes it a preferred building block for targets requiring improved aqueous solubility or reduced off-target binding, such as CNS-penetrant ligands or compounds with narrow therapeutic indices [1]. The balanced hydrogen bonding capacity (4 acceptors) further supports rational design of selective enzyme inhibitors or receptor modulators [2].

Analgesic and Anti-inflammatory Library Synthesis

Procurement of this specific isomer is justified when synthesizing indole-based libraries for pain and inflammation indications, as its utility in such reactions is explicitly validated [3]. Using uncharacterized positional isomers introduces uncertainty in yield and product profile, potentially derailing SAR campaigns.

Isomeric Impurity Profiling Standard

The distinct retention time and spectral signatures of the 4-pyridinyl isomer enable its use as a certified reference material for detecting and quantifying isomeric impurities (2- or 3-pyridinyl) in drug substances. The documented purity grades (≥95% to 98%) support its application in HPLC method development and quality control.

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